![molecular formula C7H6IN3 B2851655 3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1352396-72-5](/img/structure/B2851655.png)
3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
The compound “3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine” is a type of heterocyclic compound . It is essentially planar, with a dihedral angle of 0.82 (3)° between the planes of the pyridine and pyrazole rings .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine”, has been extensively studied . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of “3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine” is planar, with a dihedral angle of 0.82 (3)° between the planes of the pyridine and pyrazole rings .Chemical Reactions Analysis
The chemical reactions involving “3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine” are part of the broader study of the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives .Scientific Research Applications
Synthesis of Other Compounds
“3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine” can be used as a building block in the synthesis of other complex organic compounds . Its unique structure makes it a valuable component in a variety of chemical reactions.
Biomedical Applications
The compound is part of the 1H-pyrazolo[3,4-b]pyridines group, which has been extensively studied for their biomedical applications . These compounds have shown promise in various areas of medicine due to their structural similarity to the purine bases adenine and guanine .
Drug Development
1H-pyrazolo[3,4-b]pyridines, including “3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine”, have been used in the development of new drugs . Their unique chemical properties make them suitable for creating compounds with potential therapeutic effects.
Research in Molecular Docking
This compound could be used in molecular docking studies, which are crucial in drug discovery and development . Molecular docking is a method used in computational biology to predict the orientation of one molecule to a second when bound to each other to form a stable complex .
Antibacterial Studies
There’s ongoing research into the antibacterial properties of pyrazolo[3,4-b]pyridine derivatives . “3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine” could potentially be used in these studies.
TRK Inhibitors
Pyrazolo[3,4-b]pyridine derivatives have been evaluated as TRK inhibitors . TRK inhibitors are a type of targeted therapy that blocks certain proteins called neurotrophic receptor tyrosine kinases (NTRKs) that can cause cells to grow and divide too quickly or in an uncontrolled way .
Future Directions
properties
IUPAC Name |
3-iodo-6-methyl-2H-pyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c1-4-2-3-5-6(8)10-11-7(5)9-4/h2-3H,1H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVNENKDYVXQSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NNC(=C2C=C1)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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